3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers seeking to enhance membrane permeability and metabolic stability in lead compounds often encounter the limitations of -CF₃ substituents. 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (CAS 1240257-89-9) directly addresses this challenge. • Superior lipophilicity (higher logP than -CF₃) for improved passive diffusion across lipid bilayers • Strong electron-withdrawing -SF₅ group (exceeding -CF₃, approaching -NO₂) activates the ring for SNAr chemistry at the 3-fluoro position • Benzylic alcohol handle enables modular conjugation via esterification, etherification, or halide displacement Supplied with CoA. Global shipping.

Molecular Formula C7H6F6OS
Molecular Weight 252.18 g/mol
CAS No. 1240257-89-9
Cat. No. B1399860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pentafluorosulfur)benzyl alcohol
CAS1240257-89-9
Molecular FormulaC7H6F6OS
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO
InChIInChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2
InChIKeyVGHYIFHKEQFPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol


3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (CAS 1240257-89-9) is a fluorinated aromatic benzyl alcohol derivative featuring a pentafluorosulfanyl (-SF₅) group at the 5-position and a fluorine atom at the 3-position of the benzene ring, with molecular formula C₇H₆F₆OS and molecular weight 252.18 g/mol . The -SF₅ group confers a unique combination of high lipophilicity, strong electron-withdrawing character, substantial steric bulk, and enhanced chemical and thermal stability relative to the more commonly employed trifluoromethyl (-CF₃) group, positioning this compound as a versatile intermediate for pharmaceutical and agrochemical research applications [1][2].

-SF₅ Physicochemical Profile: Reported high lipophilicity and strong electron-withdrawing character for lead optimization studies.
Synthetic Handle: 3-Fluoro position enables SNAr diversification with O-, S-, and N-nucleophiles.
Research Scaffold: Supports medicinal chemistry, agrochemical intermediate, and chemical biology probe synthesis.

Why -CF₃ Analogs Cannot Substitute


Simpler benzyl alcohol derivatives lacking the -SF₅ group fail to replicate the distinctive electronic and physicochemical profile of 3-fluoro-5-(pentafluorosulfur)benzyl alcohol. The -SF₅ moiety is a markedly stronger electron-withdrawing group than -CF₃, with electron-withdrawing power only slightly lower than the nitro group and exceeding that of -SCF₃ and -OTf [1]. This enhanced inductive effect activates the aromatic ring for nucleophilic aromatic substitution (SNAr) chemistry in ways that -CF₃ analogs cannot achieve [2]. Additionally, the -SF₅ group confers significantly higher lipophilicity (logP) than -CF₃ [3] and greater hydrolytic stability [4], meaning that substitution with a -CF₃ benzyl alcohol would yield a compound with reduced membrane permeability, altered electronic activation, and potentially different metabolic stability in downstream applications. These quantitative differences in fundamental physicochemical parameters preclude simple functional interchange.

Electronic Profile
Target (-SF₅)
Stronger electron-withdrawal activates ring for SNAr chemistry.
-CF₃ Substitution
May not support required nucleophilic aromatic substitution activation.
Lipophilicity
Target (-SF₅)
Reported higher logP correlates with membrane permeability context.
-CF₃ Substitution
Lower logP may shift permeability and distribution endpoints.
Stability
Target (-SF₅)
Enhanced hydrolytic stability profile reported for the -SF₅ group.
-CF₃ Substitution
Different metabolic and chemical stability pathways may be observed.

Differentiation Evidence


SF₅ Confers Higher Lipophilicity Than CF₃

In a head-to-head comparison of meta- and para-substituted SF₅ pyrazole ligands versus exact CF₃ and tert-butyl structural analogs, SF₅-substituted ligands exhibited consistently higher lipophilicity (logP values) than their CF₃ counterparts, while remaining less lipophilic than tert-butyl analogs [1]. This lipophilicity enhancement is a property of the -SF₅ group itself and is transferable to benzyl alcohol building blocks bearing this substituent, including 3-fluoro-5-(pentafluorosulfur)benzyl alcohol.

Lipophilicity (logP)
Head-to-head
SF₅-substituted ligands: higher logP than CF₃ counterparts
Supports membrane permeability assay context; trend consistent across meta- and para-series.
Reported for cannabinoid receptor ligand scaffold. Review logP magnitude for specific target scaffold.
Medicinal Chemistry Drug Design Physicochemical Profiling

SF₅ Electron-Withdrawing Power vs. CF₃ and NO₂

Computational and experimental studies have established a rank order of electron-withdrawing power among fluorinated and common electron-withdrawing substituents. The -SF₅ group's electron-withdrawing power is only slightly lower than that of the nitro (-NO₂) group and exceeds that of -SCF₃, -OTf, and -CF₃ [1]. Competitive nitration experiments (PhSF₅ vs PhCF₃) confirmed stronger deactivating power of -SF₅ relative to -CF₃, placing it on the same footing as -NO₂ [1]. In vicarious nucleophilic substitution reactions, the -SF₅ group activated nitrobenzenes more strongly than -CF₃ or -CN groups [1]. This enhanced electron-withdrawing capacity is intrinsic to the -SF₅ moiety in 3-fluoro-5-(pentafluorosulfur)benzyl alcohol.

Electron-Withdrawing Power
Cross-study comparable
NO₂ ≈ SF₅ > SCF₃ > OTf > CF₃
Electron-withdrawing rank order; supports SNAr activation and pKa modulation context.
Based on computational analysis and competitive nitration data. Context-dependent on scaffold.
Physical Organic Chemistry SAR Studies Reactivity Tuning

SNAr Reactivity at the 3-Fluoro Position

In a closely related 3-fluoro-5-substituted SF₅-benzene system, the fluorine atom at the 3-position undergoes efficient nucleophilic aromatic substitution (SNAr) with oxygen, sulfur, and nitrogen nucleophiles [1]. 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene—a direct analog differing only by a nitro group in place of the hydroxymethyl group—was successfully substituted with phenoxides, alkoxides, thiolates, and amines to afford novel 3,5-disubstituted SF₅-benzenes [1]. This established SNAr reactivity of the 3-fluoro position in SF₅-containing arenes provides direct evidence that the fluorine atom in 3-fluoro-5-(pentafluorosulfur)benzyl alcohol is similarly poised for displacement, enabling regioselective diversification of the benzyl alcohol scaffold.

SNAr Reactivity (3-F)
Class-level inference
Displacement with O-, S-, and N-nucleophiles confirmed in analog system.
Supports diversification of benzyl alcohol scaffold via nucleophilic substitution.
Data from 3-fluoro-5-nitro-SF₅-benzene analog. Yields may require substrate-specific validation.
Synthetic Methodology Building Block Utility Nucleophilic Aromatic Substitution

Fluorine Content and Molecular Weight Advantage

The presence of the additional fluorine atom at the 3-position in 3-fluoro-5-(pentafluorosulfur)benzyl alcohol yields measurable differences in molecular weight and fluorine content compared to the non-fluorinated SF₅-benzyl alcohol analog. The target compound (C₇H₆F₆OS, MW 252.18) contains six fluorine atoms, whereas 3-(pentafluorosulfur)benzyl alcohol (CAS 773872-71-2; C₇H₇F₅OS, MW 234.18) contains five . This additional fluorine increases molecular weight by ~7.7% (18.00 g/mol) and alters the hydrogen bonding donor/acceptor profile, which can affect crystallinity, solubility, and metabolic stability in downstream applications [1].

Molecular Weight / F-Count
Head-to-head
ΔMW +18.00 g/mol (+7.7%); ΔF +1 vs. non-fluorinated SF₅-analog
May support oxidative metabolism context; alters lipophilicity and assay concentration calculations.
Calculated from molecular formula. Vendor purity specification: 97% (Thermo Scientific).
Physicochemical Properties Formulation Design Procurement Specification

Regioisomeric Property Differences

The regioisomer 2-fluoro-4-(pentafluorosulfur)benzyl alcohol (CAS 1240257-69-5) shares identical molecular formula and molecular weight (C₇H₆F₆OS, MW 252.18) with the target 3-fluoro-5-(pentafluorosulfur)benzyl alcohol, but the different substitution pattern yields measurable differences in computed physicochemical properties [1][2]. The 3-fluoro-5-SF₅ substitution pattern places the electron-withdrawing fluorine and -SF₅ groups in a meta relationship to each other, creating a distinct electronic environment and dipole moment compared to the 2-fluoro-4-SF₅ regioisomer, where the two groups are ortho to each other [2]. These differences affect solid-state packing, solubility, and the regioselectivity of subsequent synthetic transformations.

Regioisomeric Identity
Head-to-head
3-Fluoro-5-SF₅ vs. 2-Fluoro-4-SF₅: distinct InChIKey and dipole alignment.
Regioisomer choice may shift receptor binding and metabolic pathway endpoints.
Identical molecular formula (C₇H₆F₆OS). Verify regioisomeric purity for SAR studies.
Regioisomer Profiling Structure-Property Relationships Procurement Decision

Application Scenarios


SF₅ Bioisosteric Replacement for Lead Optimization

In medicinal chemistry programs where lead compounds exhibit suboptimal membrane permeability or metabolic instability, 3-fluoro-5-(pentafluorosulfur)benzyl alcohol serves as a strategic building block for introducing the -SF₅ group as a bioisosteric replacement for -CF₃, -t-Bu, or halogen substituents. The quantitatively higher lipophilicity (logP) of -SF₅ compared to -CF₃ [1] directly translates to improved passive diffusion across lipid bilayers, while the additional fluorine at the 3-position provides an extra site of metabolic blockade against cytochrome P450-mediated oxidation. The demonstrated SNAr reactivity of the 3-fluoro position [2] enables late-stage diversification of the benzyl alcohol core into ethers, amines, or thioethers without requiring de novo synthesis, accelerating SAR exploration.

Agrochemical Intermediate Development

The strong electron-withdrawing power of the -SF₅ group—exceeding that of -CF₃ and approaching -NO₂ [1]—makes 3-fluoro-5-(pentafluorosulfur)benzyl alcohol an attractive intermediate for designing agrochemicals requiring high target affinity and environmental persistence. The electron-deficient aromatic ring facilitates hydrogen bonding and π-stacking interactions with biological targets, while the high hydrolytic and thermal stability of the -SF₅ group [2] ensures extended field half-life under variable environmental conditions. The benzylic alcohol functionality provides a versatile handle for conjugation to diverse agrochemical scaffolds via esterification, etherification, or conversion to the corresponding benzyl halide for nucleophilic displacement reactions.

SF₅-Functionalized Polymers and Liquid Crystals

In materials science applications requiring precise control over electronic properties, dipole moment, and surface energy, 3-fluoro-5-(pentafluorosulfur)benzyl alcohol provides a monomeric building block for incorporating the strongly electron-withdrawing -SF₅ group into polymeric backbones or mesogenic cores. The -SF₅ group's combination of high lipophilicity, steric bulk, and low surface energy [1] can modulate the self-assembly behavior of liquid crystalline materials and the dielectric properties of fluorinated polymers. The benzylic alcohol moiety can be readily converted to acrylate or methacrylate esters for radical polymerization, or to the corresponding benzyl bromide for incorporation into conjugated polymer systems via cross-coupling chemistry.

Chemical Biology Probe Synthesis via SNAr

The established SNAr reactivity of the 3-fluoro position in SF₅-arenes [1] positions 3-fluoro-5-(pentafluorosulfur)benzyl alcohol as an ideal starting point for synthesizing chemical biology probes. The fluorine atom can be selectively displaced by nucleophiles bearing affinity tags (biotin), fluorescent reporters (fluorophores), or photoaffinity labels (diazirines, benzophenones) while preserving the -SF₅ group intact. This regioselective functionalization strategy enables the generation of probe molecules that retain the favorable physicochemical properties conferred by the -SF₅ group (high lipophilicity, metabolic stability) while incorporating the necessary reporter moieties for target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
SF₅ Bioisostere Permeability Context
Reported logP enhancement vs. CF₃
Membrane permeability assay context and oxidative metabolism review
Agrochemical Intermediate Studies
Electron-withdrawing power (NO₂-like)
Target affinity and environmental stability assay context
Polymer / Liquid Crystal Research
Steric bulk and dipole moment profile
Dielectric property and self-assembly behavior characterization
Chemical Biology Probe Synthesis
3-Fluoro SNAr handle for derivatization
Regioselective functionalization and probe stability context

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